Phenylephrine

概要

説明

フェニレフリンは、選択的なα1アドレナリン受容体作動薬であり、一般的に鼻充血除去薬、血管収縮薬、および散瞳薬として使用されます。これは、血管を収縮させることで鼻充血を軽減し、血圧を上昇させることが知られています。 フェニレフリンは、経口錠剤、鼻スプレー、静脈内注射など、さまざまな形態で入手できます .

準備方法

合成経路と反応条件

フェニレフリンは、いくつかの方法で合成することができます。一般的な方法の1つは、キラル触媒の存在下で、α-ベンジルメチルアミノm-ヒドロキシアセトフェノン塩酸塩を30〜60℃、相対圧力0.05±0.01MPaで触媒的水素化することです。 反応後、アンモニア水を添加してフェニレフリンを得ます .

工業生産方法

フェニレフリンの工業生産には、しばしば不斉水素化技術が用いられ、高収率と高純度が保証されます。 プロセスには、通常、反応を促進し、副生成物を最小限に抑えるために溶媒と触媒が使用されます .

化学反応の分析

反応の種類

フェニレフリンは、以下を含むさまざまな化学反応を起こします。

酸化: フェニレフリンは、対応するキノンを生成するように酸化することができます。

還元: これは、ジヒドロキシ誘導体を生成するように還元することができます。

置換: フェニレフリンは、特に芳香環で置換反応を起こすことができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化のための過酸化水素、還元のための水素化ホウ素ナトリウム、置換反応のためのハロゲンが含まれます。反応は、通常、最適な収率を確保するために制御された温度と圧力で実行されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、キノン、ジヒドロキシ誘導体、およびハロゲン化フェニレフリン化合物があります .

科学研究への応用

フェニレフリンは、幅広い科学研究に利用されています。

科学的研究の応用

Pharmacological Applications

Phenylephrine acts as an alpha-1 adrenergic receptor agonist , which leads to vasoconstriction and increased blood pressure. It is utilized in both prescription and over-the-counter formulations for several indications:

| Formulation | Indication | Dosage |

|---|---|---|

| Intravenous (IV) | Treat hypotension due to shock or anesthesia | Varies based on clinical need |

| Ophthalmic | Induce mydriasis and conjunctival vasoconstriction | 2.5% or 10% solution |

| Intranasal | Relief of nasal congestion | 0.25% to 0.5% solution |

| Topical | Treatment of hemorrhoids | 0.25% to 0.5% ointment |

Efficacy in Treating Hypotension

This compound is frequently used in critical care settings to manage hypotension, particularly in patients experiencing vasodilation due to anesthesia or septic shock. Studies indicate that IV administration effectively raises blood pressure without significantly affecting heart rate, making it suitable for patients with normal cardiac function .

Ophthalmic Use

In ophthalmology, this compound is employed to dilate pupils during eye examinations and surgeries. The compound's ability to induce mydriasis quickly is valuable for diagnostic procedures .

Clinical Efficacy as a Decongestant

This compound's role as an oral decongestant has been widely debated. A systematic review highlighted that oral this compound does not consistently outperform placebo in relieving nasal congestion, raising questions about its efficacy in this application .

Systematic Review Findings

- A meta-analysis of multiple studies showed that doses of 10 mg to 40 mg did not significantly reduce nasal airway resistance compared to placebo .

- The review included data from trials with a total population of over 1500 participants, indicating that while some subjective reports favored this compound, objective measures did not support its effectiveness .

Anaphylaxis Case Report

A notable case study documented a 66-year-old woman who experienced potential anaphylaxis after systemic administration of this compound. This case emphasizes the importance of monitoring patients for adverse reactions when using this compound, especially in those with underlying health conditions .

Off-Label Uses

This compound is occasionally used off-label for conditions such as priapism and as an adjunct in nerve blockade procedures . These applications are less common but illustrate the compound's versatility in clinical settings.

作用機序

フェニレフリンは、α1アドレナリン受容体を選択的に刺激することで効果を発揮し、血管収縮を引き起こします。この作用は、鼻粘膜への血流を減らし、充血を軽減します。心臓血管系では、フェニレフリンは血管を収縮させることで末梢抵抗と血圧を上昇させます。 関与する分子標的には、主に血管平滑筋に位置するα1アドレナリン受容体があります .

類似の化合物との比較

フェニレフリンは、しばしばエフェドリンやプソイドエフェドリンなどの他の鼻充血除去薬や血管収縮薬と比較されます。3つの化合物はすべて鼻充血の緩和に使用されますが、作用機序と有効性に違いがあります。

フェニレフリンのユニークな点は、α1アドレナリン受容体に対する選択的な作用であり、エフェドリンやプソイドエフェドリンの広範な全身効果なしに、標的とする血管収縮を必要とする患者にとって好ましい選択肢となっています。

類似化合物との比較

Phenylephrine is often compared with other decongestants and vasopressors, such as ephedrine and pseudoephedrine. While all three compounds are used to relieve nasal congestion, they differ in their mechanisms of action and efficacy:

Ephedrine: Acts on both alpha and beta adrenergic receptors, leading to a broader range of effects, including bronchodilation and increased heart rate.

Pseudoephedrine: Primarily acts on alpha adrenergic receptors but also has some beta adrenergic activity. .

This compound’s uniqueness lies in its selective action on alpha-1 adrenergic receptors, making it a preferred choice for patients who require targeted vasoconstriction without the broader systemic effects of ephedrine and pseudoephedrine.

生物活性

Phenylephrine is a direct-acting sympathomimetic amine primarily functioning as an alpha-1 adrenergic agonist . Its biological activity is characterized by its ability to induce vasoconstriction, increase blood pressure, and cause pupil dilation (mydriasis). This article explores the pharmacological properties, efficacy in clinical applications, and safety profile of this compound based on diverse research findings.

This compound's chemical structure is similar to that of epinephrine and ephedrine, which allows it to effectively bind to alpha-1 adrenergic receptors. Upon binding, it triggers a cascade of intracellular events leading to smooth muscle contraction and vasoconstriction. This mechanism is particularly beneficial in various medical scenarios, including the management of hypotension during anesthesia and as a nasal decongestant.

Pharmacokinetics

Absorption and Bioavailability:

- Oral Administration: Approximately 38% bioavailable.

- Intravenous Administration: Provides immediate systemic effects.

- Ophthalmic Administration: Rapid absorption through the conjunctiva and cornea, with effects observed within minutes.

Distribution:

- The volume of distribution is approximately 340 L , indicating extensive distribution in body tissues, particularly vascular-rich areas.

Metabolism:

- Primarily metabolized by monoamine oxidase (MAO) enzymes and through sulfate conjugation.

- Major metabolites include inactive forms such as meta-hydroxymandelic acid.

Elimination:

- About 86% of this compound is excreted in urine, predominantly as metabolites.

Nasal Congestion Relief

Despite its common use as a decongestant, several studies have questioned the efficacy of oral this compound:

- A systematic review indicated that oral this compound did not significantly outperform placebo in relieving nasal congestion symptoms. The studies included varied designs but consistently showed limited efficacy compared to pseudoephedrine, which was significantly more effective (P < 0.01) .

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Meltzer et al., 2015 | Adults with seasonal allergic rhinitis | 10 mg - 40 mg | No significant difference from placebo |

| Horak et al., 2009 | Grass-sensitive patients | 12 mg | No significant improvement compared to placebo |

| Systematic Review (2023) | Adults | Varied doses | Oral this compound not effective for nasal congestion |

Ophthalmic Use

This compound is effective in ophthalmology for inducing mydriasis:

- It binds to alpha-1 receptors in the iris dilator muscle, leading to pupil dilation which facilitates fundoscopic examinations and certain surgical procedures .

Case Studies and Research Findings

-

Vasopressor Effects:

A study highlighted that intravenous this compound administration could lead to increased systemic vascular resistance and afterload, potentially causing reflex bradycardia due to elevated blood pressure . -

Adverse Effects:

Common side effects include headaches and mild discomfort. In clinical trials, some patients experienced more severe adverse effects at higher doses, including epistaxis and chest pain . -

Comparative Effectiveness:

In a randomized controlled trial comparing this compound with pseudoephedrine, results showed that pseudoephedrine significantly improved nasal congestion scores while this compound did not demonstrate a similar effect .

Safety Profile

This compound has a generally favorable safety profile when used appropriately:

- No life-threatening adverse events were reported in most studies.

- Common side effects include headaches, dizziness, and gastrointestinal discomfort.

特性

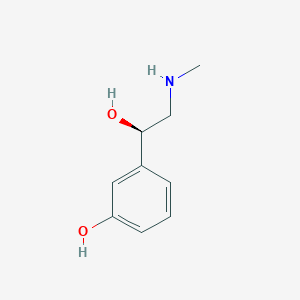

IUPAC Name |

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONNWYBIRXJNDC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-76-7 (hydrochloride) | |

| Record name | Phenylephrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023465 | |

| Record name | Phenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, FREELY SOL IN GLYCERIN /PHENYLEPHRINE HYDROCHLORIDE/ | |

| Record name | Phenylephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENYLEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Phenylephrine is an alpha-1 adrenergic agonist that mediates vasoconstriction and mydriasis depending on the route and location of administration. Systemic exposure to phenylephrine also leads to agonism of alpha-1 adrenergic receptors, raising systolic and diastolic pressure as well as peripheral vascular resistance. Increased blood pressure stimulates the vagus nerve, causing reflex bradycardia., Phenylephrine acts predominantly by a direct effect on alpha-adrenergic receptors. In therapeutic doses, the drug has no substantial stimulant effect on the beta-adrenergic receptors of the heart (beta1-adrenergic receptors) but substantial activation of these receptors may occur when larger doses are given. Phenylephrine does not stimulate beta-adrenergic receptors of the bronchi or peripheral blood vessels (beta2-adrenergic receptors). It is believed that alpha-adrenergic effects result from the inhibition of the production of cyclic adenosine-3',5'-monophosphate (cAMP) by inhibition of the enzyme adenyl cyclase, whereas beta-adrenergic effects result from stimulation of adenyl cyclase activity. Phenylephrine also has an indirect effect by releasing norepinephrine from its storage sites. | |

| Record name | Phenylephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENYLEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

59-42-7 | |

| Record name | (-)-Phenylephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylephrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylephrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WS297W6MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140-145 °C, 169-172 °C | |

| Record name | Phenylephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENYLEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。